2-{4-[(Difluoromethyl)sulfanyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.: 1026796-82-6
Cat. No.: VC2879027
Molecular Formula: C13H17BF2O2S
Molecular Weight: 286.1 g/mol
* For research use only. Not for human or veterinary use.
![2-{4-[(Difluoromethyl)sulfanyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - 1026796-82-6](/images/structure/VC2879027.png)
Specification
CAS No. | 1026796-82-6 |
---|---|
Molecular Formula | C13H17BF2O2S |
Molecular Weight | 286.1 g/mol |
IUPAC Name | 2-[4-(difluoromethylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Standard InChI | InChI=1S/C13H17BF2O2S/c1-12(2)13(3,4)18-14(17-12)9-5-7-10(8-6-9)19-11(15)16/h5-8,11H,1-4H3 |
Standard InChI Key | QSALDQKWDOUGAF-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)SC(F)F |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)SC(F)F |
Introduction
Structural Characteristics and Identification
2-{4-[(Difluoromethyl)sulfanyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is characterized by its molecular formula C13H17BF2O2S and a molecular weight of 286.15 g/mol . The compound features a boron atom at the center of a dioxaborolane ring with four methyl substituents, connected to a phenyl ring bearing a difluoromethylsulfanyl group at the para position. This arrangement creates a compound with both electrophilic and nucleophilic reactive sites, contributing to its synthetic utility.
The compound is identified by CAS number 1026796-82-6 and can be represented by the SMILES notation B1(OC(C(O1)(C)C)(C)C)C2=CC=C(SC(F)F)C=C2 . Its structural representation in the InChI format is InChI=1S/C13H17BF2O2S/c1-12(2)13(3,4)18-14(17-12)9-5-7-10(8-6-9)19-11(15)16 . These standardized notations allow for unambiguous identification in chemical databases and literature.
Physical and Chemical Properties
The physical and chemical properties of 2-{4-[(Difluoromethyl)sulfanyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are summarized in the following table:
Property | Value | Source |
---|---|---|
Molecular Formula | C13H17BF2O2S | |
Molecular Weight | 286.15 g/mol | |
CAS Number | 1026796-82-6 | |
Physical State | Solid | - |
InChIKey | QSALDQKWDOUGAF-UHFFFAOYSA-N |
The compound's predicted collision cross-section data, which provides insights into its molecular dimensions and potential behavior in mass spectrometry applications, has been documented as follows:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 287.10832 | 165.0 |
[M+Na]+ | 309.09026 | 174.9 |
[M+NH4]+ | 304.13486 | 174.8 |
[M+K]+ | 325.06420 | 166.0 |
[M-H]- | 285.09376 | 167.8 |
[M+Na-2H]- | 307.07571 | 170.7 |
[M]+ | 286.10049 | 168.0 |
[M]- | 286.10159 | 168.0 |
These values offer valuable information for analytical chemists working with this compound, particularly in mass spectrometry-based identification and characterization studies .
Chemical Reactivity and Applications
Reactivity Profile
The 2-{4-[(Difluoromethyl)sulfanyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane molecule exhibits reactivity characteristic of both boronic esters and organofluorine compounds. The boronic ester moiety can participate in various transformations:
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Suzuki-Miyaura cross-coupling reactions with aryl and vinyl halides
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Chan-Lam coupling reactions with amines, phenols, and thiols
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Oxidation to the corresponding phenol derivative
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Transmetalation reactions with transition metal complexes
The difluoromethylsulfanyl group introduces unique electronic properties to the molecule. Fluorine atoms significantly affect the electron density distribution, making the sulfur atom less nucleophilic compared to non-fluorinated analogs. This property can be advantageous in medicinal chemistry applications, where metabolic stability is crucial.
Applications in Organic Synthesis
2-{4-[(Difluoromethyl)sulfanyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures. The compound can participate in multicomponent reactions such as the Petasis reaction, which involves the coupling of organoboron compounds with amines and carbonyl compounds .
In Petasis reactions, boronic acids and esters like 2-{4-[(Difluoromethyl)sulfanyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can function as nucleophilic reagents. The reaction offers a powerful method for creating C-C bonds and constructing complex molecular frameworks, particularly in the synthesis of amino alcohols and related compounds . The difluoromethylsulfanyl group provides additional functionality that can be further modified or serve as a metabolically stable bioisostere in medicinal chemistry applications.
Structural Analogs and Comparative Analysis
Several compounds structurally related to 2-{4-[(Difluoromethyl)sulfanyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been reported in the literature. These analogs provide valuable comparative information regarding reactivity patterns and potential applications.
Positional Isomers
A close structural relative is 2-{2-[(Difluoromethyl)sulfanyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1026797-06-7), which differs only in the position of the difluoromethylsulfanyl group (ortho instead of para) . This positional isomer likely exhibits different reactivity patterns due to the proximity of the difluoromethylsulfanyl group to the boronic ester, potentially affecting both electronic properties and steric considerations in reactions.
Related Fluorinated Boronic Esters
Other fluorinated analogs include compounds where the sulfanyl linkage is absent or where the number of fluorine atoms differs:
Compound | CAS Number | Key Structural Difference |
---|---|---|
2-(4-(Difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 1234319-14-2 | Direct C-CF2H instead of C-S-CF2H |
2-(2-(Difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 879275-72-6 | Ortho-position C-CF2H |
4,4,5,5-Tetramethyl-2-(4-((trifluoromethyl)thio)phenyl)-1,3,2-dioxaborolane | 1005206-25-6 | SCF3 instead of SCHF2 |
4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane | 214360-65-3 | Direct C-CF3 instead of C-S-CF2H |
The comparison reveals how subtle structural variations can influence physical properties and chemical reactivity . For instance, compounds with direct C-CF3 or C-CF2H linkages exhibit different electronic properties compared to those with sulfanyl-linked fluoromethyl groups, affecting their behavior in coupling reactions and their potential applications in medicinal chemistry.
Non-fluorinated Analogs
Current Research and Future Directions
Research involving 2-{4-[(Difluoromethyl)sulfanyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and related compounds continues to expand, driven by their potential in diverse applications. Current research trajectories include:
Synthetic Methodology Development
The ongoing development of more efficient and selective methods for synthesizing difluoromethylsulfanyl-containing compounds represents an active area of research. New catalytic systems and reaction conditions are being explored to improve yields and stereoselectivity in the preparation of these valuable building blocks.
Medicinal Chemistry Applications
The unique properties of the difluoromethylsulfanyl group make compounds like 2-{4-[(Difluoromethyl)sulfanyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane promising candidates for medicinal chemistry applications. Research into their potential as core structures in drug discovery programs, particularly for targets where metabolic stability is crucial, is likely to increase.
Materials Science Applications
Boronic esters with fluorinated substituents have shown potential in materials science applications, including as components in organic semiconductors and liquid crystals. The unique electronic properties conferred by the difluoromethylsulfanyl group may lead to novel materials with advantageous properties for electronic and optoelectronic applications.
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